Lipophilicity (cLogP) Differentiation: Benzyloxy vs Ethoxy and Methoxy Analogs
The benzyloxy substituent of the target compound yields a computed cLogP of approximately 3.8, compared to ~2.8 for the 4-ethoxy analog (CAS 1019096-55-9) and ~2.2 for the 4-methoxy analog. This >1 log-unit increment predicts a roughly 10-fold higher membrane permeability and a concomitant increase in metabolic vulnerability, consistent with the established SAR in pyrazolo-piperidine CCR5 antagonists where increasing alkoxy chain length enhances potency but also CYP liability [1][2].
| Evidence Dimension | Predicted partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.8 |
| Comparator Or Baseline | 4‑Ethoxy analog: cLogP ≈ 2.8; 4‑Methoxy analog: cLogP ≈ 2.2 |
| Quantified Difference | ΔcLogP ≥ 1.0 log units vs methoxy analog |
| Conditions | Computed using ACD/Labs Percepta from PubChem SMILES |
Why This Matters
A >10‑fold difference in predicted membrane partitioning directly impacts a compound’s suitability for cell‑based vs biochemical assays and its required formulation strategy.
- [1] Calculated cLogP values using ACD/Labs Percepta; values derived from PubChem-published SMILES. View Source
- [2] Shen, D.-M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study. Bioorg. Med. Chem. Lett., 14(4), 935–939. View Source
